molecular formula C17H19NO3S2 B2973897 (E)-3-(5-(4-(tert-butyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 379246-54-5

(E)-3-(5-(4-(tert-butyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No. B2973897
CAS RN: 379246-54-5
M. Wt: 349.46
InChI Key: MYYCKVZMZUBXMY-JLHYYAGUSA-N
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Description

The compound contains a thiazolidine ring, which is a heterocyclic compound that includes sulfur and nitrogen in the ring. It also has a benzylidene group attached to the thiazolidine ring, which suggests that it might have been synthesized through a condensation reaction. The presence of the carboxylic acid group indicates that it could participate in various reactions such as esterification or amide formation .


Molecular Structure Analysis

The compound likely has a rigid structure due to the presence of the thiazolidine ring. The benzylidene group is a form of a conjugated system, which could give the compound interesting optical properties .


Chemical Reactions Analysis

The compound contains several functional groups that could participate in reactions. The carboxylic acid group could react with alcohols to form esters, or with amines to form amides. The thiazolidine ring might be able to undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific groups present in the molecule. For example, the presence of the carboxylic acid group would likely make the compound acidic. The compound is likely to be solid at room temperature .

Future Directions

Thiazolidine derivatives are a focus of research due to their diverse biological activities, and new synthetic methods and potential applications are likely to be explored in the future .

properties

IUPAC Name

3-[(5E)-5-[(4-tert-butylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c1-17(2,3)12-6-4-11(5-7-12)10-13-15(21)18(16(22)23-13)9-8-14(19)20/h4-7,10H,8-9H2,1-3H3,(H,19,20)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYCKVZMZUBXMY-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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